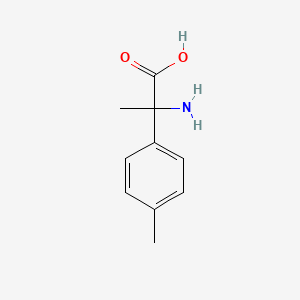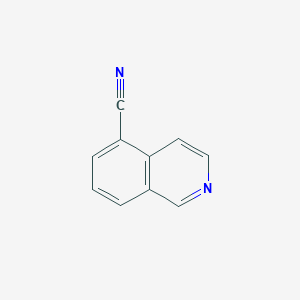
5-Cyanoisoquinoléine
Vue d'ensemble
Description
5-Cyanoisoquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2. It belongs to the class of isoquinoline derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. Isoquinoline derivatives, including 5-Cyanoisoquinoline, are of significant interest due to their potential use in the development of pharmaceuticals and other biologically active compounds .
Applications De Recherche Scientifique
5-Cyanoisoquinoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
Target of Action
The primary targets of 5-Cyanoisoquinoline are currently unknown. This compound is still under experimental investigation and more research is needed to identify its specific targets .
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
As an experimental compound, its effects are still being investigated .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of 5-Cyanoisoquinoline .
Analyse Biochimique
Biochemical Properties
5-Cyanoisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 5-Cyanoisoquinoline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 5-Cyanoisoquinoline can bind to certain receptors, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of 5-Cyanoisoquinoline on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Cyanoisoquinoline can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, 5-Cyanoisoquinoline has been reported to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, 5-Cyanoisoquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of 5-Cyanoisoquinoline to cytochrome P450 enzymes can result in enzyme inhibition or activation, depending on the enzyme subtype . Additionally, 5-Cyanoisoquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyanoisoquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Cyanoisoquinoline is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to 5-Cyanoisoquinoline in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of 5-Cyanoisoquinoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, 5-Cyanoisoquinoline can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
5-Cyanoisoquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various biotransformation reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 5-Cyanoisoquinoline.
Transport and Distribution
The transport and distribution of 5-Cyanoisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic cation transporters or other membrane proteins . Once inside the cell, 5-Cyanoisoquinoline can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different cellular contexts.
Subcellular Localization
The subcellular localization of 5-Cyanoisoquinoline is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 5-Cyanoisoquinoline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 5-Cyanoisoquinoline is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanoisoquinoline can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of aryne intermediates, where 5-cyano-3-(2-pyridyl)-1,2,4-triazines react with in situ generated arynes to form 5-Cyanoisoquinoline . These reactions typically require specific conditions such as the presence of a catalyst and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of 5-Cyanoisoquinoline often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyanoisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert 5-Cyanoisoquinoline to its corresponding amine derivatives.
Substitution: The cyano group in 5-Cyanoisoquinoline can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
5-Aminoisoquinoline: This compound contains an amino group instead of a cyano group and exhibits different reactivity and biological activity.
Isoquinoline: The parent compound of 5-Cyanoisoquinoline, lacking the cyano substituent, and has a simpler structure.
Quinoline: A structurally related compound with a nitrogen atom in a different position within the ring system.
Uniqueness of 5-Cyanoisoquinoline: 5-Cyanoisoquinoline is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
isoquinoline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJDHUCBVHTPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332697 | |
| Record name | 5-Cyanoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27655-41-0 | |
| Record name | 5-Isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27655-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyanoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)

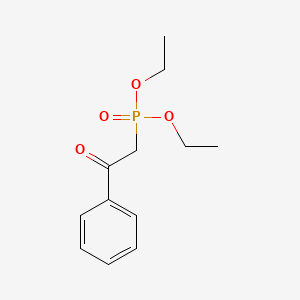
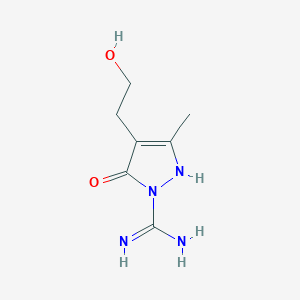
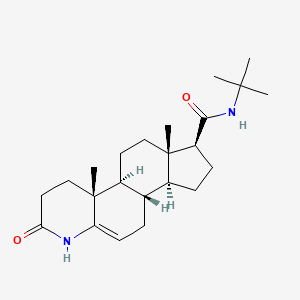
![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)


![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)
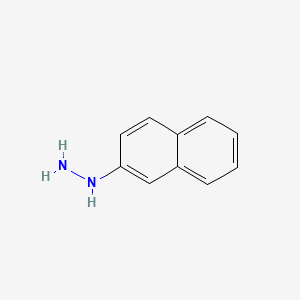
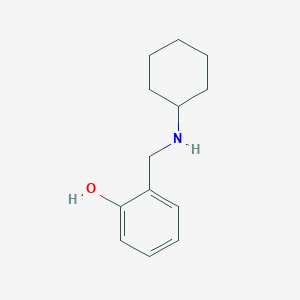

![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)
